N-(3-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Description
N-(3-Methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group attached to the acetamide nitrogen and a 3-oxothiomorpholin ring linked via a methylene bridge. The thiomorpholin moiety contains a sulfur atom in place of oxygen, distinguishing it from morpholin-based analogs.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-18-10-4-2-3-9(7-10)15-12(16)8-11-13(17)14-5-6-19-11/h2-4,7,11H,5-6,8H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUJUMCCPTJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. Its structure features a methoxy-substituted phenyl ring, an acetamide group, and a thiomorpholine moiety, which may confer unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15N2O3S |
| Molecular Weight | 281.34 g/mol |
| CAS Number | [To be determined] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may exert its effects through:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound might interact with various receptors, influencing signaling pathways that regulate cellular responses.
Pharmacological Applications
Research indicates several potential applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating it may inhibit tumor growth.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
-
Cytotoxicity Assays :
- In vitro assays conducted on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining, indicative of early apoptotic events.
-
Mechanistic Insights :
- Molecular docking studies have been performed to elucidate the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest a strong interaction with the active sites of specific kinases, which are critical for cell signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-methoxyphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Moderate anticancer activity | Different phenolic substitution |
| 2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide | Antimicrobial properties | Lacks thiomorpholine ring |
| N-(3-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | Enhanced receptor binding affinity | Fluorine substitution enhances lipophilicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Key Compounds:
- N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40): Exhibits potent anticancer activity (IC₅₀ < 10 µM) against HCT-116, MCF-7, and PC-3 cell lines.
- N-(4-Ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide (8561-08000) : The ethyl group elevates logP to 1.83, balancing lipophilicity and solubility. This compound is a racemic mixture, which may complicate chiral selectivity in biological systems .
Structural Impact :
Heterocyclic Core Modifications
Key Compounds:
- (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-methoxyphenyl)acetamide (I30): Incorporates a thiazolidinone core, showing moderate anticancer activity (63% yield, m.p. 160–162°C). The thioxo group may enhance hydrogen bonding with target enzymes .
Structural Impact :
- Thiomorpholin vs. Morpholin : The sulfur atom in thiomorpholin increases electron density and may enhance interactions with cysteine residues in enzyme active sites compared to oxygen-containing morpholin .
- Fused Heterocycles : Compounds like 869073-93-8 exhibit higher PSA and hydrogen-bonding capacity, which could improve water solubility but reduce bioavailability .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Selected Acetamide Derivatives
*Calculated based on molecular formula C₁₄H₁₆N₂O₃S.
†Inferred from structural analogs (e.g., I30 ).
Key Observations :
- Polar Surface Area (PSA) : A PSA of ~48.4 Ų aligns with drug-like properties, favoring oral bioavailability compared to fused heterocycles (e.g., 869073-93-8, PSA ~100 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
